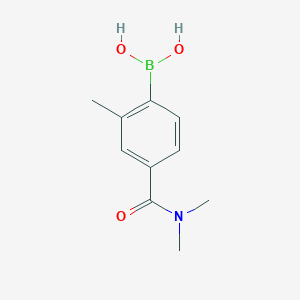
4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylcarbamoyl group and a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid typically involves the reaction of 4-bromo-2-methylphenylboronic acid with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production processes.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The dimethylcarbamoyl group enhances the compound’s stability and reactivity, allowing it to effectively interact with its targets.
Comparación Con Compuestos Similares
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the dimethylcarbamoyl and methyl groups.
4-(Carbamoyl)-2-methylphenylboronic Acid: A closely related compound with a carbamoyl group instead of a dimethylcarbamoyl group.
2-Methylphenylboronic Acid: Another similar compound with a methyl group but without the dimethylcarbamoyl group.
Uniqueness: 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid stands out due to the presence of both the dimethylcarbamoyl and methyl groups, which confer unique reactivity and stability properties. These features make it particularly useful in applications requiring precise control over chemical reactivity and stability.
Propiedades
Fórmula molecular |
C10H14BNO3 |
|---|---|
Peso molecular |
207.04 g/mol |
Nombre IUPAC |
[4-(dimethylcarbamoyl)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C10H14BNO3/c1-7-6-8(10(13)12(2)3)4-5-9(7)11(14)15/h4-6,14-15H,1-3H3 |
Clave InChI |
WJHRWLGLPHMHMC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)C(=O)N(C)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Isopropyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B15068861.png)

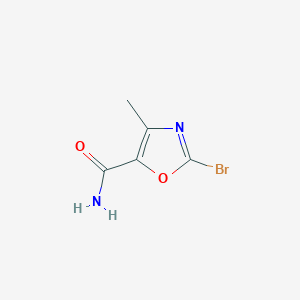

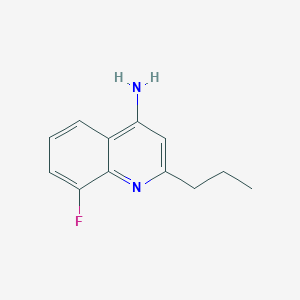



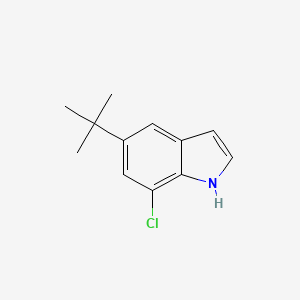



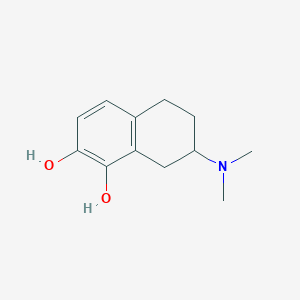
![Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15068941.png)
